EHT 5372 - 1425945-63-6

EHT 5372

Catalog Number: EVT-267289
CAS Number: 1425945-63-6
Molecular Formula: C17H11Cl2N5OS
Molecular Weight: 404.269
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EHT-5372 is a potent and selective DYRK1A inhibitor (IC50 = 0.22 nM). EHT-5372 shows high degree of selectivity over 339 kinases. EHT 5372 inhibits DYRK1A-induced Tau phosphorylation at multiple AD-relevant sites in biochemical and cellular assays. EHT 5372 also normalizes both Aβ-induced Tau phosphorylation and DYRK1A-stimulated Aβ production. EHT 5372 inhibits DYRK1A-induced Tau phosphorylation, Aβ production and Aβ effects on phospho-Tau, including Tau aggregation.
Overview

EHT 5372 is a small molecule inhibitor that targets dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B, which are implicated in various cellular processes, including cell cycle regulation and apoptosis. This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases and certain cancers, where dysregulation of DYRK1A activity is observed. EHT 5372 is classified as a kinase inhibitor, specifically designed to modulate the activity of DYRK kinases, making it a valuable tool in both research and potential clinical applications.

Synthesis Analysis

Methods

The synthesis of EHT 5372 involves a multi-step process that utilizes microwave-assisted heating to enhance reaction efficiency. The starting material for the synthesis is a thiazolo[5,4-f]quinazoline derivative, which serves as a versatile molecular platform. The synthesis typically follows a sequence of reactions that include the formation of key intermediates through nucleophilic substitutions and cyclization reactions.

Technical Details

  1. Preparation of Thiazole Ring: The initial step involves the formation of the thiazole ring through condensation reactions.
  2. Formation of Quinazoline Derivative: Subsequent reactions lead to the construction of the quinazoline core, which is crucial for the biological activity of EHT 5372.
  3. Microwave-Assisted Reactions: The use of microwave irradiation significantly reduces reaction times and improves yields, allowing for efficient synthesis in a laboratory setting.

The final compound is obtained after purification processes such as flash chromatography, ensuring high purity suitable for biological assays .

Molecular Structure Analysis

Structure

EHT 5372 has a complex molecular structure characterized by its thiazolo[5,4-f]quinazoline framework. The molecular formula is C₁₄H₁₅N₅OS, and its structure features multiple functional groups that contribute to its inhibitory activity against DYRK1A and DYRK1B.

Data

  • Molecular Weight: 299.37 g/mol
  • Melting Point: Specific melting point data can vary based on purity but is typically around 170-175 °C.
  • Solubility: EHT 5372 is soluble in dimethyl sulfoxide and other organic solvents, which facilitates its use in biological experiments.
Chemical Reactions Analysis

Reactions

EHT 5372 undergoes various chemical reactions during its synthesis and in biological contexts:

  • Nucleophilic Substitution: Key steps involve nucleophilic attack on electrophilic centers within the thiazole and quinazoline rings.
  • Cyclization Reactions: These reactions are crucial for forming the fused ring system that characterizes EHT 5372.
  • Kinase Inhibition Mechanism: In biological systems, EHT 5372 binds to the ATP-binding site of DYRK1A and DYRK1B, preventing their phosphorylation activity.

Technical Details

The inhibition mechanism is characterized by competitive binding at the active site of the kinases, where EHT 5372 mimics ATP but does not undergo phosphorylation itself. This competitive inhibition leads to decreased kinase activity, impacting downstream signaling pathways involved in cell cycle regulation and apoptosis .

Mechanism of Action

EHT 5372 functions primarily as an inhibitor of DYRK1A and DYRK1B by binding to their active sites. This binding prevents ATP from associating with the kinase, thereby inhibiting phosphorylation events essential for cellular signaling.

Process

  1. Binding Affinity: EHT 5372 exhibits strong binding affinity to DYRK1A with an IC₅₀ value in the low nanomolar range (approximately 8 nM), indicating potent inhibitory action.
  2. Impact on Cellular Processes: In vitro studies have shown that treatment with EHT 5372 leads to increased DNA damage and apoptosis in cancer cell lines such as PANC-1, highlighting its potential as an anticancer agent .
  3. Regulation of Gene Expression: By inhibiting DYRK1A, EHT 5372 affects transcriptional regulation mediated by downstream targets like MEF2D, which is involved in cell cycle control .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: EHT 5372 typically appears as a white to off-white solid.
  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light and moisture to maintain integrity.

Chemical Properties

  • Reactivity: EHT 5372 shows reactivity consistent with its role as a kinase inhibitor; it can form stable complexes with target kinases.
  • pH Sensitivity: The compound's solubility may vary with pH changes; optimal conditions are generally around neutral pH levels.
Applications

EHT 5372 has several scientific uses:

  • Research Tool: It serves as a valuable tool for studying the role of DYRK1A and DYRK1B in cellular processes such as proliferation, differentiation, and apoptosis.
  • Therapeutic Potential: Due to its ability to inhibit kinases involved in cancer progression, EHT 5372 is being investigated for potential therapeutic applications in oncology.
  • Neurodegenerative Disease Research: The compound's effects on neuronal signaling pathways make it a candidate for studying neurodegenerative diseases where DYRK1A dysregulation is implicated .
Introduction to DYRK Kinases and EHT 5372

Overview of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs)

DYRK kinases belong to the CMGC family of serine/threonine kinases, characterized by their unique autophosphorylation on tyrosine residues during maturation, enabling subsequent phosphorylation of serine/threonine residues on substrate proteins. The human DYRK family comprises five members, divided into two classes: Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4) [5] [8]. Structurally, Class I DYRKs contain a conserved catalytic domain, nuclear localization signals (NLS), a PEST degradation domain, and a C-terminal WD40 repeat domain facilitating protein-protein interactions via binding to DCAF7 scaffolding proteins. In contrast, Class II kinases possess NAPA domains but lack PEST sequences [5]. These kinases regulate critical cellular processes including cell cycle progression, neuronal development, DNA damage repair, and transcriptional regulation. DYRK1A, encoded on chromosome 21, is particularly significant due to its roles in neurodevelopment and cancer pathogenesis when dysregulated.

Table 1: Human DYRK Kinase Family Classification

ClassMembersKey Structural DomainsCellular Functions
Class IDYRK1A, DYRK1BCatalytic domain, NLS, PEST domain, WD40 repeatsCell cycle arrest, neuronal differentiation, genomic stability
Class IIDYRK2, DYRK3, DYRK4Catalytic domain, NAPA domainProtein degradation, stress granule formation, DNA damage response

Biological Significance of DYRK1A in Neurological Disorders and Oncology

DYRK1A overexpression, resulting from trisomy 21 (Down syndrome), contributes significantly to neurodevelopmental impairments, intellectual disability, and early-onset Alzheimer's disease (AD) pathology. Mechanistically, DYRK1A phosphorylates tau at multiple pathological sites (including Ser396) and promotes amyloid precursor protein (APP) processing, increasing amyloid-beta (Aβ) peptide production—hallmark features of AD neurodegeneration [1] [3] [5]. In oncology, DYRK1A exhibits paradoxical roles: It functions as a tumor suppressor by phosphorylating cyclin D1 to promote its degradation and enforcing cellular quiescence, yet acts oncogenically in specific contexts. Notably, DYRK1A is transcriptionally regulated by KMT2A fusion proteins in acute lymphoblastic leukemia (ALL), where it supports leukemia cell survival through MYC and ERK pathway activation [5] [9]. DYRK1A haploinsufficiency mutations also define a recognizable neurodevelopmental disorder (DYRK1A syndrome) featuring microcephaly, autism, and growth retardation [4] [8].

Rationale for Targeting DYRK1A: Therapeutic Implications in Alzheimer’s Disease and Cancer

Pharmacological inhibition of DYRK1A presents a compelling strategy for modifying AD progression by simultaneously reducing tau hyperphosphorylation and Aβ production. In oncology, DYRK1A inhibition shows selective lethality in KMT2A-rearranged ALL by disrupting pro-survival signaling and sensitizing cells to BCL2 inhibitors [9]. The kinase’s involvement in pancreatic β-cell proliferation further suggests applications in diabetes [6]. EHT 5372 emerges as a premier chemical tool for probing DYRK1A biology due to its unparalleled potency and selectivity, enabling precise interrogation of DYRK1A-dependent pathways in these diseases.

Properties

CAS Number

1425945-63-6

Product Name

EHT 5372

IUPAC Name

methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Molecular Formula

C17H11Cl2N5OS

Molecular Weight

404.269

InChI

InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23)

InChI Key

QSGKPYRFWJINEH-UHFFFAOYSA-N

SMILES

COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

EHT-5372; EHT 5372; EHT5372.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.